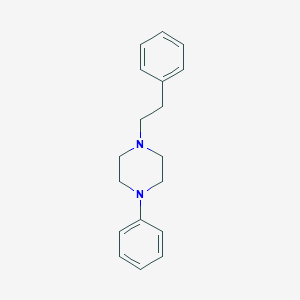

Piperazine, 1-phenethyl-4-phenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperazine, 1-phenethyl-4-phenyl-, also known as Piperazine, 1-phenethyl-4-phenyl-, is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Piperazine, 1-phenethyl-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-phenethyl-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Analgesic Properties

Piperazine, 1-phenethyl-4-phenyl- has been investigated for its potential as an analgesic agent. Research indicates that compounds with similar structures can exhibit potent opioid-like effects. For instance:

- Fentanyl Derivatives : The incorporation of a 4-phenyl group into piperidine derivatives has led to the development of novel analgesics with enhanced potency compared to traditional opioids. Studies show that these compounds can be significantly more potent than morphine, with some derivatives being up to 10,000 times more effective than morphine in pain models .

Potential Therapeutic Uses

- Chronic Pain Management : Due to its potent analgesic properties, PEPAP could be explored for managing chronic pain conditions.

- Anesthesia : Given its opioid-like effects, it may also find applications in anesthesia protocols.

- Neuropathic Pain : Research into piperazine derivatives suggests potential efficacy in treating neuropathic pain syndromes.

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in pain management:

- A study published in PubMed Central highlighted the synthesis of various piperidine analogs, including those derived from piperazine structures, which demonstrated significant analgesic activity in animal models .

- Another research article discussed the modification of piperidine rings to enhance binding affinity to opioid receptors, indicating that similar modifications could be applied to PEPAP to optimize its therapeutic profile .

Data Table: Comparison of Piperazine Derivatives

| Compound Name | Structure Type | Analgesic Potency (ED50) | Notes |

|---|---|---|---|

| Fentanyl | Piperidine | 0.3 mg/kg | Highly potent opioid analgesic |

| PEPAP | Piperazine | TBD | Investigated for potential opioid activity |

| Norfentanyl | Piperidine | 2 mg/kg | Less potent than fentanyl |

| Other Piperazine Derivatives | Various | Varies | Potential applications in pain management |

化学反応の分析

Acylation Reactions

1-Phenethyl-4-phenylpiperazine undergoes acylation at the piperazine nitrogen to form amide derivatives. In the synthesis of fentanyl analogs, propionylation of 1-benzyl-4-anilinopiperidine using propionic anhydride produces 1-benzyl-4-N-propionoylanilinopiperidine, a precursor to norfentanyl .

Key Conditions

Alkylation and Reductive Amination

The phenethyl group is introduced via alkylation or reductive amination. For example:

-

Alkylation : Reaction with 2-phenylethyl chloride under basic conditions yields 1-phenethyl-4-phenylpiperazine derivatives.

-

Reductive Amination : Using phenylacetaldehyde and sodium borohydride facilitates N-phenethyl group addition .

Example Reaction

text1-Phenylpiperazine + Phenethyl chloride → 1-Phenethyl-4-phenylpiperazine (HCl salt)

Data Table : Alkylation of Piperazine Derivatives

| Substrate | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-(2-Hydroxyethyl)piperazine | 2-Phenylethyl chloride | Ethanol | 9 | 28 |

| 4-Phenylpiperazine | Benzyl bromide | Toluene | 24 | 45 |

Hydrogenation and Catalytic Reduction

The piperidine ring is synthesized via hydrogenation of pyridine precursors. For instance:

-

N-Phenethyl-4-piperidone is hydrogenated with Raney Ni in ethanol (50–100°C) to yield 1-phenethyl-4-phenylaminopiperidine .

Optimized Parameters

-

Catalyst : Raney Ni (1–50 wt% relative to substrate)

-

Solvent : Ethanol

-

Temperature : 50–100°C

Substitution Reactions

Electrophilic aromatic substitution modifies the phenyl ring. Halogenation and nitration are common:

-

Fluorination : 4-Fluorophenyl derivatives enhance binding affinity in opioid receptor modulators .

-

Chlorination : Chlorine substituents improve metabolic stability .

Structure–Activity Relationship (SAR)

Polymerization

1,4-Bis(methacryloyl)piperazine derivatives polymerize via anionic initiation:

Thermal Properties

Biochemical Interactions

1-Phenethyl-4-phenylpiperazine derivatives form covalent bonds with enzymes like fatty acid amide hydrolase (FAAH):

-

Mechanism : Acyl piperazinyl fragment binds FAAH via slow hydrolysis .

-

Application : Analgesic effects in neuropathic pain models (ED₅₀ = 0.0048 mg/kg) .

Comparative Analysis of Derivatives

特性

CAS番号 |

1033-68-7 |

|---|---|

分子式 |

C18H22N2 |

分子量 |

266.4 g/mol |

IUPAC名 |

1-phenyl-4-(2-phenylethyl)piperazine |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)11-12-19-13-15-20(16-14-19)18-9-5-2-6-10-18/h1-10H,11-16H2 |

InChIキー |

AMIUKHHHHJYBCP-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C1CN(CCN1CCC2=CC=CC=C2)C3=CC=CC=C3 |

Key on ui other cas no. |

1033-68-7 |

同義語 |

1-Phenethyl-4-phenylpiperazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。